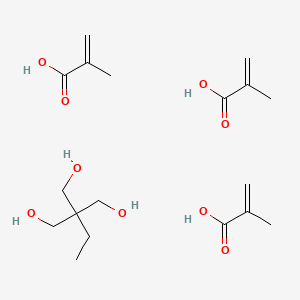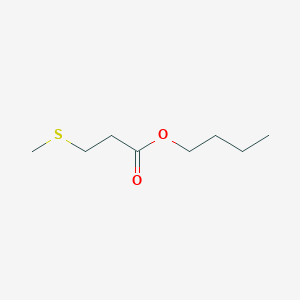
Butyl 3-(methylthio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-(methylsulfanyl)propanoate is a carboxylic ester obtained by the formal condensation of the carboxy group of 3-(methylthio)propionic acid with butan-1-ol. It has a role as a metabolite. It is a carboxylic ester and a methyl sulfide. It derives from a 3-(methylthio)propionic acid.
Wissenschaftliche Forschungsanwendungen
1. Metabolism and Biochemistry Studies
Butyl 3-(methylthio)propanoate has been identified as a byproduct in the metabolism of certain thermophilic sulfur-dependent anaerobic archaea. This compound originates from the amino acid L-methionine, showcasing its role in microbial biochemical pathways (Rimbault et al., 1993).
2. Forensic Science Application
In forensic science, this compound has been studied as part of a set of volatile organic compounds that help distinguish human remains from those of other animals. This research is critical for improving cadaver dog training and developing more efficient portable detection devices (Rosier et al., 2015).
3. Medicinal Organometallic Chemistry
The compound has also been explored in the synthesis of organometallic compounds for potential medicinal applications. This includes the development of bioorganometallics based on antibiotic structures, although no significant antibacterial activity was observed in the synthesized compounds (Patra et al., 2012).
4. Photocatalysis and Renewable Energy
Research into renewable energy sources has utilized derivatives of this compound. Specifically, these derivatives have been applied in the design and synthesis of organic sensitizers for photocatalytic hydrogen production from water splitting, demonstrating significant efficiency improvements (Tiwari et al., 2015).
5. Biosynthesis of Flavor Compounds
This compound is also significant in the biosynthesis of volatile sulfur compounds, particularly in the fermentation industry. Its role in enhancing the flavor of products like Baijiu has been studied, using synthetic microbial communities to increase its content (Du et al., 2021).
6. Analysis of Cell Metabolism
The compound has been analyzed in the context of human umbilical vein endothelial cells (HUVEC), where it was identified as one of the volatile organic compounds metabolized by these cells. This study provides insights into cellular metabolism and potential implications for disease marker identification (Mochalski et al., 2014).
Eigenschaften
Molekularformel |
C8H16O2S |
|---|---|
Molekulargewicht |
176.28 g/mol |
IUPAC-Name |
butyl 3-methylsulfanylpropanoate |
InChI |
InChI=1S/C8H16O2S/c1-3-4-6-10-8(9)5-7-11-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
AOUVGXHIHWHVEM-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CCSC |
Kanonische SMILES |
CCCCOC(=O)CCSC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-[(4-Aminobutyl)amino]propyl]trimethoxysilane](/img/structure/B1258349.png)
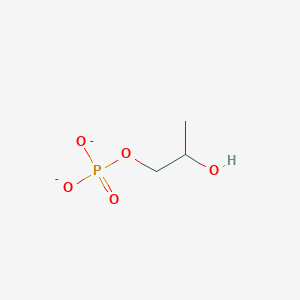
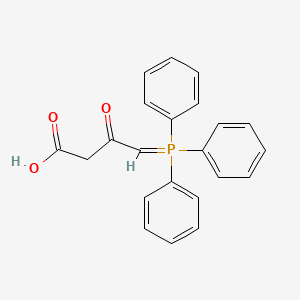
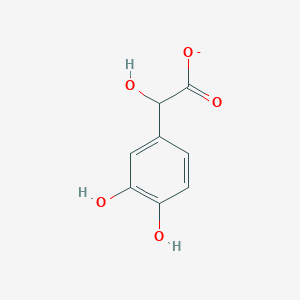
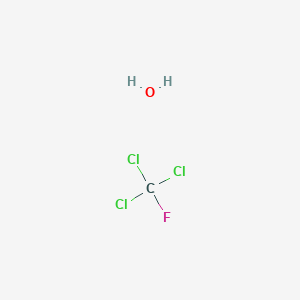
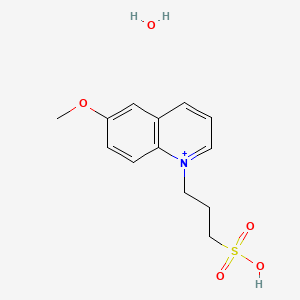
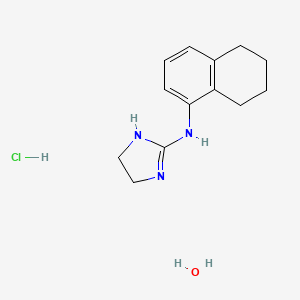

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1258363.png)
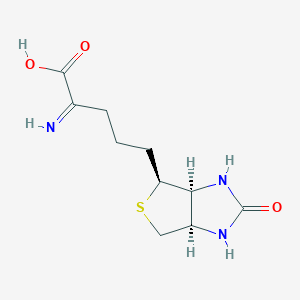
![4-[(Methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide hydrochloride](/img/structure/B1258365.png)

